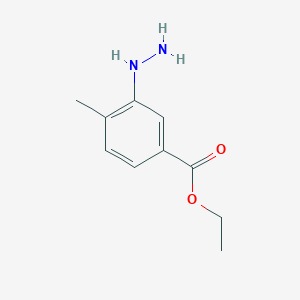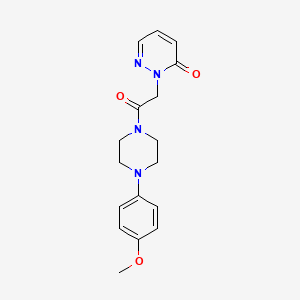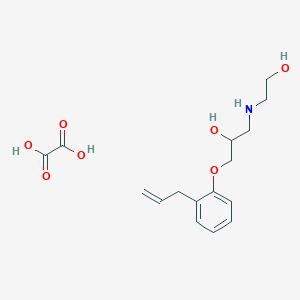
1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate, also known as AHP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. AHP belongs to the family of β-adrenergic receptor agonists and has been studied for its ability to regulate various physiological processes.
Aplicaciones Científicas De Investigación
Cardioselectivity and Beta-Adrenoceptor Blocking
Research on related compounds, such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, has demonstrated their affinity to beta-1 and beta-2 adrenoceptors, with substantial cardioselectivity being observed. This suggests potential applications in cardiovascular therapies, where selective targeting of beta-adrenoceptors is crucial for managing conditions like hypertension and heart failure (Rzeszotarski et al., 1979).
Molecular Structure and Chemical Behavior
The structural and molecular characteristics of compounds like bis(2-methoxy-4-allylphenyl)oxalate have been extensively studied to understand their chemical behavior. Such investigations involve comparing theoretical predictions with experimental observations, encompassing aspects like optimized molecular structure, vibrational frequencies, and nuclear magnetic resonance chemical shifts. These studies are essential for the rational design of new compounds with desired properties (Şahin et al., 2016).
Chemiluminescence Detection
The use of immobilized fluorophores within the peroxy oxalate chemiluminescence system for detecting substances like hydrogen peroxide signifies another application area. This approach simplifies the detection process and enhances the sensitivity and specificity of the method, which can be employed in analytical chemistry and diagnostic applications (Gubitz et al., 1985).
Catalytic Properties and Epoxidation Reactions
The catalytic properties of Mn-trimethyltriazacyclonane complexes in oxalate buffers have been shown to enhance epoxidation reactions with hydrogen peroxide, particularly for terminal olefins. This has implications for organic synthesis, where such catalytic systems can be utilized for the efficient and selective formation of epoxides (Vos et al., 1998).
Modeling Enzymatic Resting States
Research has also focused on synthesizing Mn (II) complexes to model the resting state active sites of enzymes like Oxalate Decarboxylases (OxDC) and Oxalate Oxidases (OxOx). This is critical for understanding enzyme mechanisms and for designing inhibitors or activators that could regulate their activity in metabolic pathways or in disease conditions (Scarpellini et al., 2008).
Propiedades
IUPAC Name |
1-(2-hydroxyethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.C2H2O4/c1-2-5-12-6-3-4-7-14(12)18-11-13(17)10-15-8-9-16;3-1(4)2(5)6/h2-4,6-7,13,15-17H,1,5,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODHOFWCRNSARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CNCCO)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N''-[2-[4-(2-fluorophenyl)piperazino]-2-(2-furyl)ethyl]oxamide](/img/structure/B2445333.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride](/img/structure/B2445335.png)
![5-Chloro-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-2-carboxamide](/img/structure/B2445336.png)

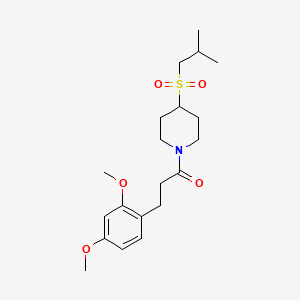
![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2445340.png)
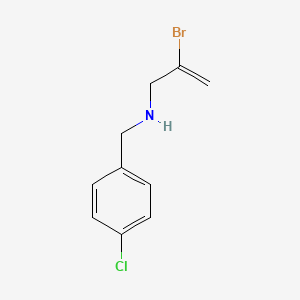

![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2445346.png)
![N-(4-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)
